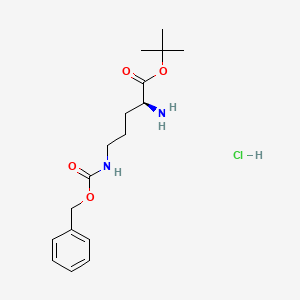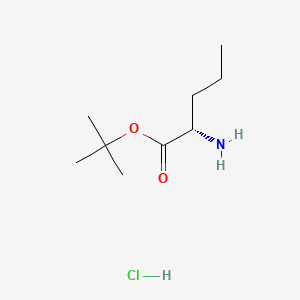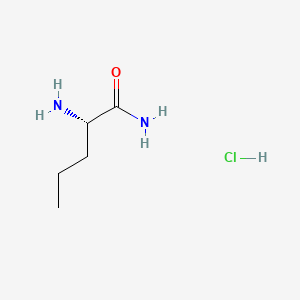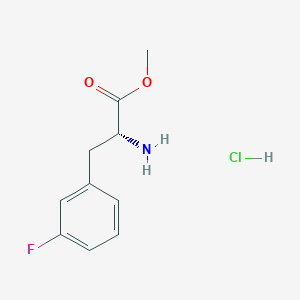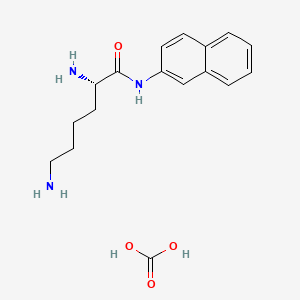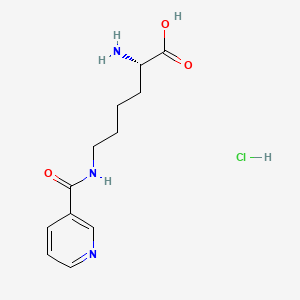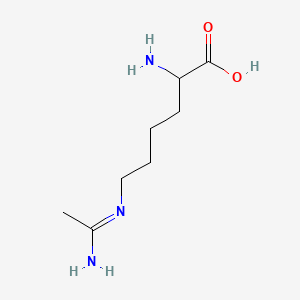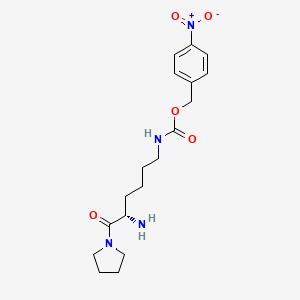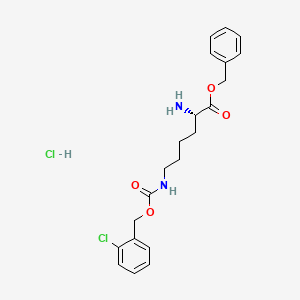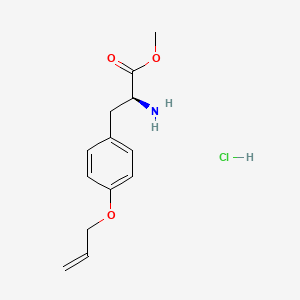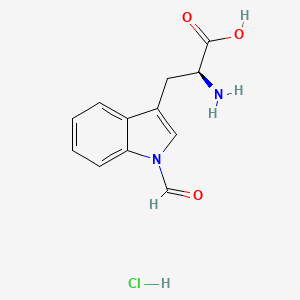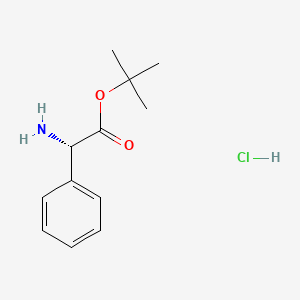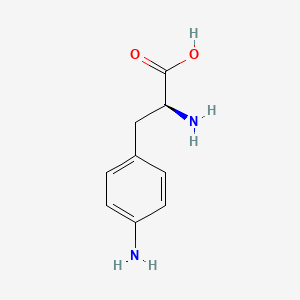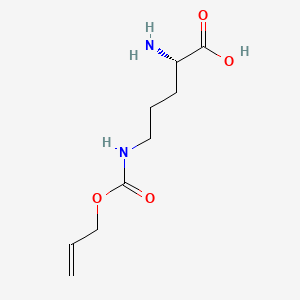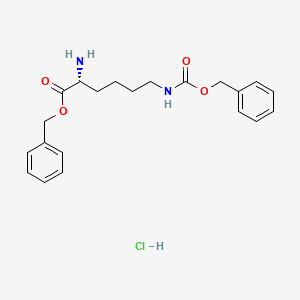
H-D-Lys(Z)-Obzl HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-D-Lys(Z)-Obzl HCl, also known as Nα-(benzyloxycarbonyl)-L-lysine benzyl ester hydrochloride, is a synthetic peptide derivative. It is commonly used in biochemical research and peptide synthesis due to its unique properties and reactivity. The compound is characterized by the presence of a benzyloxycarbonyl (Z) protecting group on the lysine residue, which is crucial for its stability and functionality in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Lys(Z)-Obzl HCl typically involves the protection of the lysine amino group with a benzyloxycarbonyl (Z) group. The process begins with the reaction of L-lysine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. This step results in the formation of Nα-(benzyloxycarbonyl)-L-lysine. The next step involves the esterification of the carboxyl group of lysine with benzyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the benzyl ester. Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
H-D-Lys(Z)-Obzl HCl undergoes various chemical reactions, including:
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Deprotection: The benzyloxycarbonyl (Z) protecting group can be removed using hydrogenation in the presence of a palladium catalyst or by treatment with strong acids like trifluoroacetic acid.
Substitution: The compound can participate in nucleophilic substitution reactions where the benzyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrogenation: Palladium on carbon (Pd/C) catalyst, hydrogen gas.
Acidic Hydrolysis: Hydrochloric acid, trifluoroacetic acid.
Basic Hydrolysis: Sodium hydroxide, potassium hydroxide.
Major Products Formed
Deprotected Lysine Derivatives: Removal of the Z group yields free lysine or its derivatives.
Hydrolyzed Products: Hydrolysis of the ester and amide bonds results in the formation of lysine and benzyl alcohol.
Scientific Research Applications
H-D-Lys(Z)-Obzl HCl is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Peptide Synthesis: It serves as a building block in the synthesis of complex peptides and proteins.
Enzyme Substrate: The compound is used as a substrate in enzymatic assays to study the activity of proteases and other enzymes.
Drug Development: It is employed in the development of peptide-based drugs and therapeutic agents.
Biochemical Research: The compound is used in various biochemical studies to investigate protein-protein interactions, enzyme mechanisms, and cellular processes.
Mechanism of Action
The mechanism of action of H-D-Lys(Z)-Obzl HCl is primarily related to its role as a peptide substrate and intermediate in chemical reactions. The benzyloxycarbonyl (Z) protecting group stabilizes the lysine residue, preventing unwanted side reactions during peptide synthesis. Upon deprotection, the free lysine can interact with enzymes, receptors, or other biomolecules, facilitating various biochemical processes. The compound’s reactivity and stability make it an essential tool in peptide chemistry and enzymology .
Comparison with Similar Compounds
Similar Compounds
H-D-Lys(Z)-OMe HCl: A similar compound where the carboxyl group is esterified with methanol instead of benzyl alcohol.
H-Lys(Z)-OH: The free acid form of the compound without esterification.
H-D-Lys(Z)-OBzl: Another derivative with a different ester group.
Uniqueness
H-D-Lys(Z)-Obzl HCl is unique due to its specific esterification with benzyl alcohol, which provides distinct reactivity and stability compared to other lysine derivatives. The benzyl ester group offers a balance between stability and reactivity, making it suitable for various synthetic and research applications .
Properties
IUPAC Name |
benzyl (2R)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4.ClH/c22-19(20(24)26-15-17-9-3-1-4-10-17)13-7-8-14-23-21(25)27-16-18-11-5-2-6-12-18;/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);1H/t19-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBTZNKKLKICJY-FSRHSHDFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
